molecular formula C45H38N2O2 B13823033 (R,S)-Bn-BisPh-Sabox

(R,S)-Bn-BisPh-Sabox

Cat. No.: B13823033
M. Wt: 638.8 g/mol
InChI Key: HGWSITXKMCQZBN-UHFFFAOYSA-N
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Description

(R,S)-Bn-BisPh-Sabox is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. The compound’s unique structure allows it to interact with different substrates, leading to the formation of enantiomerically enriched products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Bn-BisPh-Sabox typically involves the reaction of a phosphine ligand with a chiral auxiliary. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine ligand.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Bn-BisPh-Sabox undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ligand can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction. For example:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(R,S)-Bn-BisPh-Sabox has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically enriched compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (R,S)-Bn-BisPh-Sabox involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved include:

    Metal centers: Such as palladium, platinum, or rhodium.

    Substrates: Including alkenes, alkynes, and carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric synthesis.

    (S)-BINAP: The enantiomer of ®-BINAP.

    (R,R)-DIOP: A chiral diphosphine ligand.

Uniqueness

(R,S)-Bn-BisPh-Sabox is unique due to its ability to form highly stable chiral metal complexes, which can be used in a wide range of asymmetric transformations. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C45H38N2O2

Molecular Weight

638.8 g/mol

IUPAC Name

2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2

InChI Key

HGWSITXKMCQZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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